2-[2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine
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Overview
Description
N-{2-[2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core
Preparation Methods
The synthesis of N-{2-[2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE involves multiple steps. One common method includes the use of 3,4-dimethoxybenzyl as a protective group to increase solubility and stability during the synthesis process . The protective group is cleaved off during the final stages of synthesis, especially at elevated temperatures and in the presence of protons . Industrial production methods may involve similar multi-step synthesis processes, optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include trifluoroacetic acid for deprotection , and trimethyloxonium tetrafluoroborate for methylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other derivatives of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, such as those with different substituents on the benzyl group . These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique combination of the 3,4-dimethoxybenzyl group and the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core distinguishes N-{2-[2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE from other similar compounds.
Properties
Molecular Formula |
C22H28N6O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H28N6O2/c1-14-15(2)27(10-9-26(3)4)21-20(14)22-24-19(25-28(22)13-23-21)12-16-7-8-17(29-5)18(11-16)30-6/h7-8,11,13H,9-10,12H2,1-6H3 |
InChI Key |
ZQRMESYPIKIZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CCN(C)C)C |
Origin of Product |
United States |
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